molecular formula C14H10F2O2 B594978 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid CAS No. 1261949-48-7

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Cat. No.: B594978
CAS No.: 1261949-48-7
M. Wt: 248.229
InChI Key: GTBMSYYTCWCQDO-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and a carboxylic acid group

Mechanism of Action

    Target of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid typically involves the reaction of 4-fluoro-3-methylbenzoic acid with appropriate reagents under controlled conditions. One common method involves refluxing 4-fluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with a fluorinated benzene derivative to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives.

Scientific Research Applications

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Biological Activity

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is an organic compound characterized by its unique structural features, including two fluorine atoms and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₄H₁₀F₂O₂, with a molecular weight of approximately 248.23 g/mol. The presence of fluorine atoms enhances the compound's reactivity and biological activity, making it a valuable candidate for further pharmacological exploration.

Research indicates that this compound primarily interacts with superoxide dismutase (Mn) , particularly its mitochondrial isoform. This enzyme plays a crucial role in mitigating oxidative stress by converting superoxide radicals into hydrogen peroxide and molecular oxygen. By modulating the activity of superoxide dismutase, this compound may influence cellular redox balance, which is critical in various pathological conditions such as cancer and inflammation .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid—an important pathway in inflammatory processes. Inhibition of lipoxygenase can lead to reduced production of pro-inflammatory mediators, indicating potential therapeutic applications in treating conditions like asthma and arthritis .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest that it may exert cytotoxic effects against various cancer cell lines. The mechanism appears to be related to its ability to induce apoptosis and inhibit cell proliferation through modulation of oxidative stress pathways .

Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₁₄H₁₀F₂O₂Lipoxygenase inhibition; Anticancer activity
3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acidC₁₄H₁₂FNO₄SAnti-inflammatory via lipoxygenase inhibition
3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acidC₁₄H₁₀F₂O₂Enhanced biological activity due to fluorination

Case Studies

  • Case Study on Lipoxygenase Inhibition :
    A study conducted on various benzoic acid derivatives demonstrated that this compound significantly inhibited lipoxygenase activity in vitro, leading to decreased levels of leukotrienes—key mediators in inflammatory responses. The IC50 value for this compound was found to be lower than that of several known anti-inflammatory agents, indicating its potential as a therapeutic candidate.
  • Anticancer Activity Assessment :
    In a recent study evaluating the anticancer properties of fluorinated benzoic acids, this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective growth inhibition. Mechanistic studies suggested that this effect was mediated through oxidative stress induction and subsequent apoptosis .

Properties

IUPAC Name

4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBMSYYTCWCQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689310
Record name 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-48-7
Record name 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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